molecular formula C5H4N2O4 B12344395 4-hydroxy-6-oxo-3H-pyridazine-3-carboxylic acid

4-hydroxy-6-oxo-3H-pyridazine-3-carboxylic acid

Cat. No.: B12344395
M. Wt: 156.10 g/mol
InChI Key: QYISNSQGECLZBW-UHFFFAOYSA-N
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Description

4-hydroxy-6-oxo-3H-pyridazine-3-carboxylic acid is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse pharmacological activities and are used in various fields such as medicinal chemistry, agrochemicals, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-6-oxo-3H-pyridazine-3-carboxylic acid typically involves the cyclization of α-ketoglutaric acid to form 1,4,5,6-tetrahydro-6-oxo-pyridazine-3-carboxylic acid, followed by bromination to yield the desired compound . The reaction conditions often include the use of copper acetate, sodium carbonate, and pyridine in a toluene solution at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-6-oxo-3H-pyridazine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states.

    Reduction: Reduction of the keto group to form alcohol derivatives.

    Substitution: Nucleophilic substitution reactions at the nitrogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include various substituted pyridazine derivatives, which can exhibit different pharmacological activities and chemical properties .

Scientific Research Applications

4-hydroxy-6-oxo-3H-pyridazine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in developing new therapeutic agents, particularly in the treatment of inflammatory and cardiovascular diseases.

    Industry: Utilized in the development of agrochemicals and material science applications

Mechanism of Action

The mechanism of action of 4-hydroxy-6-oxo-3H-pyridazine-3-carboxylic acid involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as phosphodiesterase, leading to anti-inflammatory and vasodilatory effects. The compound’s structure allows it to interact with multiple biological targets, making it a versatile molecule in drug discovery .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-hydroxy-6-oxo-3H-pyridazine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to form stable complexes with various biological targets makes it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C5H4N2O4

Molecular Weight

156.10 g/mol

IUPAC Name

4-hydroxy-6-oxo-3H-pyridazine-3-carboxylic acid

InChI

InChI=1S/C5H4N2O4/c8-2-1-3(9)6-7-4(2)5(10)11/h1,4,8H,(H,10,11)

InChI Key

QYISNSQGECLZBW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(N=NC1=O)C(=O)O)O

Origin of Product

United States

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